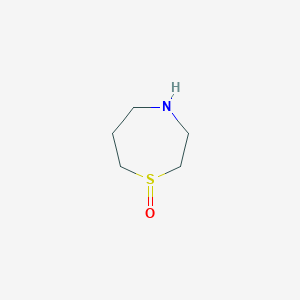
1H-1,2,3-Triazole-1-carboxaMide, N,N-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,3-Triazole-1-carboxaMide, N,N-diphenyl- is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,3-Triazole-1-carboxaMide, N,N-diphenyl- typically involves the use of “Click” chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its high efficiency and regioselectivity. The reaction generally involves the following steps:
- Preparation of the azide precursor.
- Preparation of the alkyne precursor.
- Cycloaddition reaction in the presence of a copper catalyst, often copper(I) iodide, and a reducing agent such as sodium ascorbate .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and scalability. The use of heterogeneous catalysts, such as copper-on-charcoal, can facilitate the reaction under continuous flow conditions, allowing for efficient large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 1H-1,2,3-Triazole-1-carboxaMide, N,N-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed:
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted triazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1H-1,2,3-Triazole-1-carboxaMide, N,N-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1H-1,2,3-Triazole-1-carboxaMide, N,N-diphenyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the carbonic anhydrase-II enzyme by binding to its active site residues, thereby preventing the enzyme from catalyzing its substrate . Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions contributes to its inhibitory effects.
Comparación Con Compuestos Similares
1H-1,2,3-Triazole: A basic triazole compound with similar structural features.
1H-1,2,4-Triazole: Another triazole isomer with different nitrogen atom positioning.
4-Carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole: A nitrogen-rich energetic compound with similar structural motifs.
Uniqueness: 1H-1,2,3-Triazole-1-carboxaMide, N,N-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diphenyl substitution enhances its potential as an enzyme inhibitor and its applicability in various scientific fields.
Propiedades
Fórmula molecular |
C15H12N4O |
|---|---|
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
N,N-diphenyltriazole-1-carboxamide |
InChI |
InChI=1S/C15H12N4O/c20-15(18-12-11-16-17-18)19(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H |
Clave InChI |
IINTWBDXWZFGFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)N3C=CN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


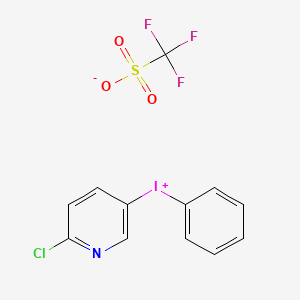
![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B14122969.png)
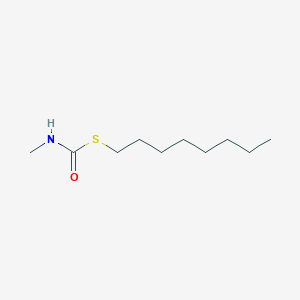
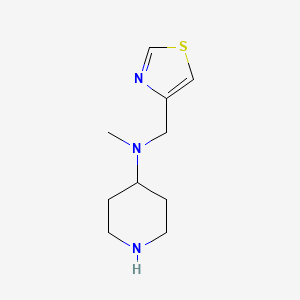
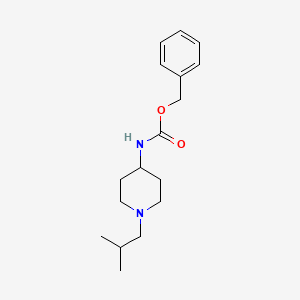
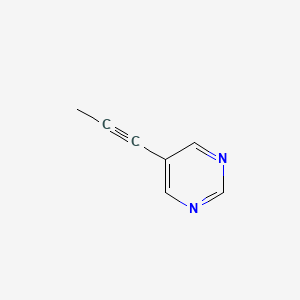
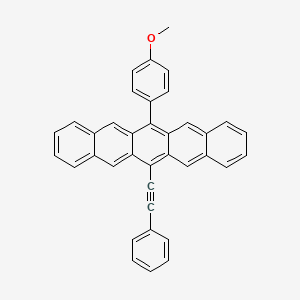
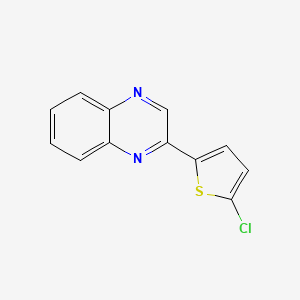
![4-Methyl-2-[4-(4-methylphenoxy)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B14123004.png)
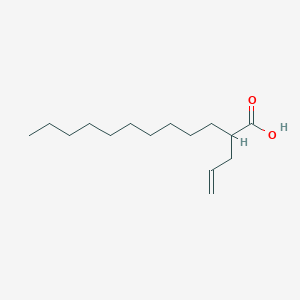

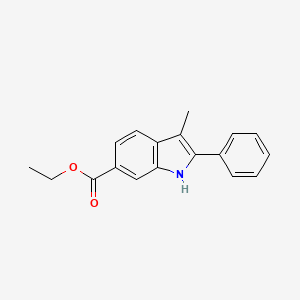
![benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14123045.png)
